Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu

Overview

Description

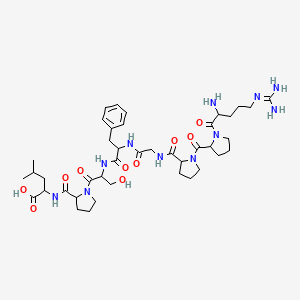

Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu is a peptide sequence that is part of the bradykinin family. Bradykinin peptides are known for their role in various physiological processes, including inflammation, pain, and blood pressure regulation . This specific sequence is a modified version of bradykinin, which has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process typically uses t-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to prevent unwanted side reactions .

Coupling Reaction: Each amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Deprotection: After each coupling step, the protecting group is removed using a suitable reagent (e.g., trifluoroacetic acid for Boc or piperidine for Fmoc).

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like hydrofluoric acid or trifluoroacetic acid.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency.

Chemical Reactions Analysis

Types of Reactions

Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.

Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can produce hydroxyphenylalanine derivatives.

Scientific Research Applications

1.1. Peptide Therapeutics

The peptide has been studied for its role as a bioactive compound with potential therapeutic effects. It is an analogue of bradykinin, a peptide that plays a crucial role in regulating blood pressure and inflammatory responses. Research indicates that modifications to the bradykinin structure can enhance its potency at specific receptors, such as B1 receptors, making it a candidate for developing new bradykinin antagonists .

1.2. Collagen Interaction

Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu exhibits properties that facilitate interactions with collagen-like structures. Studies using a yeast two-hybrid system have demonstrated that peptides containing this sequence can bind to proteins like pigment epithelium-derived factor (PEDF), which is involved in anti-angiogenic processes . This binding capability is significant for developing biomaterials that mimic natural extracellular matrices, promoting cell adhesion and tissue regeneration.

2.1. Anticancer Properties

Short peptides, including those derived from this compound sequences, have shown promise as anticancer agents. Research indicates that cyclic peptides with similar sequences can exhibit cytotoxic effects on melanoma cells, suggesting that modifications to this peptide could enhance its efficacy against cancer . The ability of these peptides to induce apoptosis in cancer cells makes them valuable candidates for further investigation in cancer therapy.

2.2. Antioxidant Activity

Peptides derived from this sequence have been linked to antioxidant properties, which are beneficial for health promotion and disease prevention. Studies have shown that certain peptide sequences can scavenge free radicals effectively, contributing to their potential use in functional foods and nutraceuticals aimed at enhancing human health .

3.1. Biomimetic Hydrogels

The structural characteristics of this compound make it suitable for incorporation into biomimetic hydrogels. These hydrogels can be engineered to support stem cell adhesion and proliferation, mimicking the natural extracellular matrix . Such materials are promising for applications in tissue engineering and regenerative medicine.

Case Studies

Mechanism of Action

The mechanism of action of Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu involves its interaction with bradykinin receptors, specifically the B1 and B2 receptors. Upon binding to these receptors, the peptide activates signaling pathways that lead to various physiological effects, such as vasodilation, increased vascular permeability, and pain sensation . The molecular targets include G-protein-coupled receptors and downstream signaling molecules like protein kinase C and phospholipases .

Comparison with Similar Compounds

Similar Compounds

Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg): The parent compound with a similar sequence but an additional arginine residue at the C-terminus.

Des-Arg9-Bradykinin: A bradykinin analog lacking the C-terminal arginine residue, which acts as a B1 receptor agonist.

Lys-Bradykinin:

Uniqueness

Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu is unique due to its specific sequence, which imparts distinct biological activities compared to other bradykinin analogs. Its modified structure allows for targeted studies on bradykinin receptor interactions and potential therapeutic applications .

Biological Activity

Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu (APPGPSP) is an octapeptide that plays a significant role in various biological processes, particularly due to its structural and functional similarities to bradykinin, a vasoactive peptide involved in inflammation and blood pressure regulation. This article explores the biological activity of APPGPSP, including its mechanisms of action, interactions with receptors, and potential therapeutic applications.

Chemical Structure and Properties

APPGPSP has the molecular formula and consists of the following amino acid sequence:

- Arginine (Arg)

- Proline (Pro)

- Proline (Pro)

- Glycine (Gly)

- Phenylalanine (Phe)

- Serine (Ser)

- Proline (Pro)

- Leucine (Leu)

This unique sequence imparts distinct biological activities compared to other bradykinin analogs, making it a subject of interest in pharmacological research.

APPGPSP primarily interacts with bradykinin receptors B1 and B2. Upon binding to these receptors, it activates several signaling pathways that lead to physiological responses such as:

- Vasodilation : Expansion of blood vessels, which lowers blood pressure.

- Increased Vascular Permeability : Enhances the movement of substances across blood vessel walls, contributing to inflammatory responses.

- Pain Sensation : Mediates pain through its action on sensory neurons .

1. Inflammatory Response

APPGPSP has been shown to play a role in mediating inflammatory responses. It can enhance the release of pro-inflammatory cytokines and participate in the recruitment of immune cells to sites of injury or infection .

2. Cardiovascular Effects

The peptide's vasodilatory effect is significant in cardiovascular physiology. Studies indicate that APPGPSP can lower blood pressure by inducing relaxation in vascular smooth muscle cells .

3. Analgesic Properties

Research suggests that APPGPSP may have analgesic effects through its interaction with pain pathways, potentially offering therapeutic benefits for conditions involving chronic pain.

Research Findings and Case Studies

Several studies have investigated the biological activities of APPGPSP:

Applications in Medicine

Given its biological activities, APPGPSP has potential applications in various medical fields:

- Cardiovascular Medicine : As a vasodilator, it could be developed into treatments for hypertension or heart failure.

- Pain Management : Its analgesic properties may lead to new therapies for chronic pain conditions.

- Inflammatory Disorders : Targeting bradykinin receptors with APPGPSP analogs could provide novel approaches for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. How can researchers identify and characterize Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu in biological samples?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for peptide identification. Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity. For biological activity assays, employ in vitro receptor-binding studies using labeled analogs to track interactions .

Q. What experimental approaches are recommended for synthesizing this compound with high purity?

- Methodology : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Purify via reverse-phase HPLC and validate purity (>95%) using analytical HPLC and MS. Critical steps include optimizing coupling efficiency for serine (Ser) and proline (Pro) residues, which are prone to steric hindrance .

Q. How do structural modifications (e.g., Phe → Leu substitution) affect the bioactivity of this compound?

- Methodology : Compare the receptor-binding affinity and functional activity of wild-type and modified peptides using competitive binding assays (e.g., radioligand displacement) and cell-based signaling assays (e.g., calcium flux). Note that Phe-to-Leu substitutions at critical positions may abolish activity due to loss of aromatic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on the peptide’s role in inflammatory pathways?

- Methodology : Conduct meta-analyses of existing studies to identify variability in experimental conditions (e.g., peptide concentration, cell types). Replicate conflicting experiments under standardized protocols. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses and prioritize follow-up studies .

Q. What strategies are effective for designing in vivo studies to evaluate this compound’s pharmacokinetics?

- Methodology : Use radiolabeled or fluorescently tagged peptides in animal models (e.g., rodents) to track absorption, distribution, and excretion. Pair with tissue-specific microdialysis for real-time monitoring. Address ethical considerations via Institutional Animal Care and Use Committee (IACUC) protocols .

Q. How can computational modeling improve understanding of the peptide’s interaction with target receptors?

- Methodology : Perform molecular docking simulations (e.g., using AutoDock Vina) to predict binding modes. Validate predictions with mutagenesis studies targeting predicted interaction sites (e.g., Arg residues for ionic bonds). Compare results with experimental data from surface plasmon resonance (SPR) .

Q. Methodological Challenges and Solutions

Q. What are best practices for ensuring reproducibility in peptide stability studies?

- Methodology : Standardize storage conditions (e.g., lyophilized vs. solution) and test degradation under varied pH/temperature. Use HPLC-MS to quantify degradation products. Include positive controls (e.g., thermally denatured peptide) and statistical validation of replicates .

Q. How to address low yield in SPPS of this compound?

- Methodology : Optimize resin swelling and coupling times for Pro-rich regions. Use microwave-assisted synthesis to enhance reaction efficiency. Employ orthogonal protecting groups (e.g., Dmb for glycine) to minimize side reactions .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in peptide bioactivity assays?

- Methodology : Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Apply ANOVA for multi-group comparisons and correct for multiple testing (e.g., Bonferroni) .

Q. How to validate the specificity of antibodies raised against this compound?

- Methodology : Use ELISA with scrambled or truncated peptide variants to test cross-reactivity. Confirm via Western blot using knockout cell lines or tissues. Include blocking experiments with excess peptide to demonstrate binding competition .

Q. Literature and Collaboration

Q. What search strategies optimize the discovery of peer-reviewed studies on this peptide in Google Scholar?

- Methodology : Combine keywords (e.g., “this compound” AND “receptor binding”) with Boolean operators. Filter by publication date and use the “Cited by” feature to track recent advancements. Avoid non-academic sources like patents or commercial websites .

Q. How to formulate a research question on this compound that aligns with funding priorities?

Properties

IUPAC Name |

2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H63N11O10/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAPYBBQGHUQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H63N11O10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

870.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.